1,3-Diazaadamantan-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-1-9-3-7(8)4-10(2-6)5-9/h6-7H,1-5H2 |
InChI Key |
BDWJSGMOFNDOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN3CC(C2=O)CN1C3 |
Origin of Product |
United States |
Synthetic Strategies for 1,3 Diazaadamantan 6 One and Its Derivatives
Condensation Reactions in 1,3-Diazaadamantan-6-one Synthesis
Condensation reactions form the cornerstone of this compound synthesis, providing efficient routes to the core structure. These methods often involve the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single or sequential process.
Mannich Condensation with Hexamethylenetetramine and Carbonyl Compounds
A widely employed and effective method for synthesizing 1,3-diazaadamantan-6-ones involves the Mannich condensation of hexamethylenetetramine (urotropine) with various ketones. semanticscholar.orgnih.gov This reaction leverages hexamethylenetetramine as a source of both ammonia (B1221849) and formaldehyde (B43269), facilitating a cascade of reactions to build the diazaadamantane skeleton. smolecule.com The general approach allows for the synthesis of 1,3-diazaadamantan-6-ones with substituents at the 5 and 7 positions, determined by the structure of the starting ketone (RCH₂COCH₂R'). uokerbala.edu.iq
The reaction mechanism is believed to proceed through the formation of a bis-iminium intermediate. smolecule.com The process typically involves heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. smolecule.com This method has been successfully used to synthesize a variety of 5,7-disubstituted 1,3-diazaadamantan-6-ones. For example, the condensation of ketones with the general formula RCH₂COCH₂R' with hexamethylenetetramine yields the corresponding 5,7-disubstituted derivatives. uokerbala.edu.iq
A notable example is the synthesis of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one (B11712389) from a substituted acetophenone (B1666503) derivative and hexamethylenetetramine. smolecule.com The reaction conditions often involve refluxing in a polar aprotic solvent at temperatures between 80–100°C for 12–24 hours, with yields reported to be in the range of 45% to 68%. smolecule.com
Table 1: Examples of 1,3-Diazaadamantan-6-ones Synthesized via Mannich Condensation
| Starting Ketone | Substituents (5,7-positions) | Yield (%) |
| Substituted acetophenone | Methyl, Phenyl | 45-68 smolecule.com |
| Various RCH₂COCH₂R' ketones | Alkyl, Aryl | Good yields uokerbala.edu.iq |
Condensation with Substituted Bispidinones
An alternative strategy for the synthesis of 1,3-diazaadamantan-6-ones involves the use of pre-formed bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) derivatives. These bicyclic compounds can be cyclized to the tricyclic adamantane (B196018) framework. For instance, a new type of this compound was synthesized by heating 3,7-di(tert-butyl)-1-[(tert-butylamino)methyl]bispidin-9-one derivatives with concentrated hydrobromic acid, followed by condensation with formaldehyde. researchgate.net
Furthermore, 3,7-diazabicyclo[3.3.1]nonan-9-one compounds can serve as precursors for the synthesis of 2-functionalized-1,3-diaza-adamantan-6-ones. ingentaconnect.com This approach allows for the introduction of heteroatoms like sulfur or phosphorus at the 2-position of the adamantane core. ingentaconnect.com The synthesis of the starting 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane was achieved from this compound via acylation and subsequent acidic hydrolysis. nih.gov
Targeted Synthesis of Specific this compound Analogues
The versatile nature of the synthetic routes to this compound allows for the targeted synthesis of specific analogues with desired substitution patterns. This is crucial for structure-activity relationship studies and the development of compounds with specific properties.
Approaches to 5,7-Substituted 1,3-Diazaadamantan-6-ones
The Mannich condensation with hexamethylenetetramine is the primary method for introducing substituents at the 5 and 7 positions. semanticscholar.orgnih.gov By selecting the appropriate ketone, a wide variety of symmetrically and asymmetrically substituted 5,7-dialkyl and 5,7-diaryl derivatives can be prepared. semanticscholar.org For example, the synthesis of 5,7-nonamethylene-1,3-diazaadamantan-6-one has been reported. journal-vniispk.ru Theoretical studies have also been conducted on various 5-benzyl-substituted this compound derivatives. ugm.ac.id
Table 2: Examples of Synthesized 5,7-Substituted 1,3-Diazaadamantan-6-ones
| Substituent(s) | Synthetic Method | Reference |
| Methyl, Phenyl | Mannich condensation | smolecule.com |
| Dimethyl | Mannich condensation | semanticscholar.orgnih.gov |
| Nonamethylene | Not specified | journal-vniispk.ru |
| Diisopropyl | Not specified | |
| Dibutyl | Not specified | ingentaconnect.com |
Synthesis of 2-Substituted 1,3-Diazaadamantan-6-ones
The introduction of substituents at the 2-position of the this compound core often involves post-synthetic modification of the parent compound. The aminal methylene (B1212753) group at position 2 is susceptible to replacement under various reaction conditions. semanticscholar.orgnih.gov
One common method involves the reaction with acetic anhydride. semanticscholar.orgnih.gov Researchers have successfully synthesized 2-substituted 5,7-dimethyl-1,3-diazaadamantanes with a range of aliphatic, aromatic, and heteroaromatic substituents. semanticscholar.orgnih.gov Another approach involves the treatment of the ketone with trimethylsilyl (B98337) cyanide (TMSCN), which yields two epimeric trimethylsilyloxy cyanides at position 2. smolecule.com
Furthermore, 2-thia- and 2-phospha-diaza-adamantanes have been synthesized from bispidinone precursors, demonstrating the versatility of this position for introducing heteroatoms. ingentaconnect.com
Multi-Step Synthesis Pathways to Complex this compound Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step synthetic sequences. These pathways allow for the construction of intricate molecular architectures with precise stereochemistry and functional group placement.
An example of a complex derivative is (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one. evitachem.com Its synthesis involves several key steps, including the formation of the quinoline (B57606) ring, iodination, construction of the diazaadamantane core, and finally, the coupling of the quinoline moiety to the diazaadamantane framework. evitachem.com
Another complex structure, 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane), can be synthesized through cyclization reactions of 5,7-dimethyl-1,3-diazaadamantane derivatives, induced by acid catalysts or heat. smolecule.com
Utilizing Bicyclic Precursors
A key strategy in the synthesis of the 1,3-diazaadamantane skeleton involves the use of bicyclic precursors, primarily derivatives of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine. These bicyclic compounds already contain two of the three rings that constitute the final adamantane structure, making them ideal intermediates for cyclization.
The conversion of a bispidine to a 1,3-diazaadamantane is effectively a ring-closing reaction where the final six-membered ring is formed. This can be achieved by reacting the bicyclic precursor with various condensing agents such as ketones or aldehydes. nih.govsemanticscholar.org For instance, the interaction of a bispidine with formaldehyde under acidic conditions is a common method to form the methylene bridge between the two nitrogen atoms, completing the tricyclic system. nih.gov
A specific example involves the synthesis of a new class of 1,3-diazaadamantan-6-ones by heating 3,7-di(tert-butyl)-1-[(tert-butylamino)methyl]bispidin-9-one derivatives with concentrated hydrobromic acid, followed by a condensation step with formaldehyde. researchgate.net This demonstrates a two-step process from a functionalized bispidine to the target cage compound.
Conversely, the 1,3-diazaadamantane structure can be opened to form a bispidine derivative. Cleavage of the methylene bridge in 5,7-dimethyl-1,3-diazaadamantan-6-one (B3155692) can produce N,N'-diacyl bispidines. semanticscholar.org This reversible relationship underscores the structural connection between the bicyclic and tricyclic systems and highlights the utility of bispidines as synthetic platforms.
| Bicyclic Precursor | Reaction/Condensing Agent | Resulting Product Type | Reference |
|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) derivatives | Formaldehyde | 1,3-Diazaadamantane | nih.gov |
| 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Acylation with acid chlorides | N,N'-Diacyl bispidinones | semanticscholar.org |
| 3,7-Di(tert-butyl)-1-[(tert-butylamino)methyl]bispidin-9-one derivatives | Conc. HBr, then Formaldehyde | This compound derivatives | researchgate.net |
Ring Closure Methodologies
The most prevalent and efficient ring closure methodology for constructing the 1,3-diazaadamantane core is the Mannich condensation reaction. nih.govsemanticscholar.org This powerful, three-component reaction brings together an enolizable ketone, a non-enolizable aldehyde (typically formaldehyde), and an amine (such as ammonia or a primary amine) to form a β-aminocarbonyl compound, known as a Mannich base. orgoreview.comorganic-chemistry.org
In the context of this compound synthesis, the reaction is a cascade of successive Mannich condensations. nih.gov Hexamethylenetetramine (urotropine) is frequently used as a compact and convenient source for both formaldehyde and ammonia. nih.govsemanticscholar.org The reaction begins with the condensation of an appropriate ketone with urotropine. nih.gov This approach allows for the one-pot assembly of the complex tricyclic structure from relatively simple starting materials. semanticscholar.org
The versatility of this method is a significant advantage, as a wide variety of ketones can be employed. Both aliphatic and aromatic ketones serve as suitable carbonyl components, enabling the synthesis of 1,3-diazaadamantan-6-ones with diverse substituents at the 5- and 7-positions of the heterocyclic cage. nih.govsemanticscholar.org The choice of ketone directly dictates the nature of these substituents, allowing for the creation of both symmetrically and asymmetrically substituted derivatives. nih.gov For example, the reaction of a substituted acetophenone derivative with hexamethylenetetramine leads to the formation of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one. smolecule.com
The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. orgoreview.comorganic-chemistry.org This sequence repeats to build the final bridged structure. The ketone's carbonyl group is retained at the 6-position of the resulting diazaadamantane framework, providing a reactive site for further functionalization. nih.govsemanticscholar.org
| Ketone Precursor | Amine/Formaldehyde Source | Key Reaction Type | Product | Reference |
|---|---|---|---|---|
| Various aliphatic or aromatic ketones | Hexamethylenetetramine (Urotropine) | Mannich Condensation | 5,7-Disubstituted-1,3-diazaadamantan-6-ones | nih.govsemanticscholar.org |
| Substituted Acetophenone | Hexamethylenetetramine (Urotropine) | Mannich Condensation | 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one | smolecule.com |
Structural Elucidation and Conformational Analysis of 1,3 Diazaadamantan 6 One Systems
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Single Crystal X-ray Diffraction Studies on 1,3-Diazaadamantan-6-ones
A specific single-crystal X-ray diffraction study for the unsubstituted 1,3-diazaadamantan-6-one is not found in the reviewed literature. Such a study would provide critical data, including the crystal system, space group, and unit cell dimensions, which are fundamental to understanding its solid-state architecture. For context, related adamantane (B196018) derivatives have been crystallized and analyzed, revealing the characteristic rigid cage structure. For example, analysis of various 1-azaadamantanes and other 1,3-diazaadamantanes has been conducted to understand the influence of the nitrogen heteroatoms on the geometry of the tricycle.
Conformational Analysis of Piperidine (B6355638) Rings (Chair/Boat)
The this compound framework incorporates two fused piperidine rings. In monocyclic systems, piperidine typically adopts a stable chair conformation to minimize steric and torsional strain. However, within the rigid, polycyclic adamantane cage, the conformations are locked. The geometry of the adamantane structure constrains the fused six-membered rings into a conformation that resembles a distorted chair. This fixed conformation is a hallmark of the adamantane system and precludes the chair-boat interconversion typically observed in simple piperidines.
Examination of Crystal Packing and Intermolecular Interactions (e.g., C–H⋯O, C–H⋯F, C–H⋯π, N–H⋯π, π–π stacking)
Without a determined crystal structure, the specific intermolecular interactions governing the crystal packing of this compound cannot be detailed. However, based on its functional groups, several interactions can be anticipated. The presence of a carbonyl group (C=O) makes it a potent hydrogen bond acceptor, likely leading to the formation of weak C–H⋯O hydrogen bonds with neighboring molecules. These interactions are common in the crystal structures of ketones and play a significant role in stabilizing the crystal lattice. If aromatic or fluorinated substituents were present on the cage, other interactions such as C–H⋯π, π–π stacking, or C–H⋯F bonds would also be expected to direct the supramolecular assembly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of individual atoms.
1D NMR (¹H, ¹³C) Chemical Shift Analysis
Detailed and assigned experimental ¹H and ¹³C NMR data for the parent this compound are not available in the surveyed literature. However, expected chemical shift regions can be predicted based on its structure.
¹H NMR: The proton spectrum would be characterized by signals corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons of the adamantane cage. Due to the rigid and symmetric nature of the core structure, the spectrum might be relatively simple. Protons adjacent to the nitrogen atoms and the carbonyl group would be expected to resonate at a lower field (higher ppm) compared to other protons on the cage due to the deshielding effects of these heteroatoms.
¹³C NMR: The carbon spectrum would show a distinct signal for the carbonyl carbon (C=O) at a significantly downfield chemical shift, typically in the range of 200-220 ppm. The bridgehead carbons and the carbons adjacent to the nitrogen atoms would also have characteristic shifts influenced by their unique electronic environments.
For a substituted derivative such as 5-benzyl-1,3-diazaadamantan-6-one, the signals would be more complex, including aromatic signals from the benzyl (B1604629) group. Theoretical studies on such derivatives have been performed, but experimental spectra for the parent compound remain to be published.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Stereochemistry and Conformation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complex stereochemistry of this compound systems. Techniques such as COSY, NOESY, HSQC, and HMBC provide detailed connectivity and spatial information.
In studies of substituted 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one oximes, these 2D NMR techniques were critical for establishing the conformation of the molecule. amrita.edururaluniv.ac.in The combination of these experiments confirmed that the two piperidine rings within the diazaadamantane core adopt a twin-chair conformation. amrita.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. In the this compound framework, COSY spectra are used to trace the connectivity of protons within the cage structure, helping to assign signals of adjacent methylene and methine protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry. For instance, in derivatives of this compound, NOESY cross-peaks can confirm the relative orientation (axial or equatorial) of substituents on the cage. amrita.eduresearchgate.net The observation of an allylic (A¹,³) interaction between an oxime hydroxyl group and an equatorial proton at the C-5 position (H-5e) has been reported, providing key conformational proof. amrita.edururaluniv.ac.in
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. HSQC is fundamental for assigning the ¹³C signals based on the already-assigned ¹H signals, providing a clear map of all C-H single bonds in the molecule. ruraluniv.ac.in
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is vital for identifying quaternary carbons (like the C=O at the 6-position) and for piecing together the complete carbon skeleton. A notable observation in this system is the long-range coupling between H-10e and H-2, which are arranged in a 'W' conformation, a feature that strongly supports the proposed twin-chair structure. amrita.edururaluniv.ac.in
The data from these experiments collectively allow for a comprehensive structural assignment, as illustrated in the following representative table for a substituted this compound derivative.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2/C8a | ~3.2 | ~65.0 | H2 → C4, C9 |
| C4/C10a | ~4.5 | ~60.2 | H4a → C5, C6, C10e |
| C5/C7e | ~2.9 | ~48.5 | H5e → C4a, C6, C7a |
| C6 | - | ~210.0 (C=O) | H5e, H7e → C6 |
Note: The chemical shifts are approximate and based on data from substituted derivatives. The specific values can vary significantly based on substitution patterns and solvent.
¹⁵N NMR Spectroscopy in Structural Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the 1,3-diazaadamantane core. core.ac.uk The chemical shifts of the bridgehead nitrogen atoms are sensitive to substitution, protonation, and coordination with other species.
Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, obtaining spectra can be challenging. core.ac.uk However, techniques like HMBC (correlating protons to nitrogen atoms) or direct detection on ¹⁵N-enriched samples can provide valuable data. For instance, detailed spectral investigations on 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one oximes have successfully utilized ¹⁵N NMR to fully characterize the structure. ruraluniv.ac.in
In related azaadamantane systems, ¹⁵N NMR has been used to study the effects of coordination to metal centers. For example, in 7-Nitro-1,3,5-triazaadamantane, the amine nitrogens show a signal at 28.4 ppm in the solid state. core.ac.uk The chemical shifts can vary significantly depending on the electronic effects of nearby functional groups, such as the carbonyl group in the 6-position, which tends to withdraw electron density and deshield the nitrogen nuclei. scribd.com
| Compound Type | Nitrogen Position | Approximate ¹⁵N Chemical Shift (ppm) |
|---|---|---|
| Azaadamantane Amine | N-amine | ~28 |
| Coordinated Azaadamantane (Pd Complex) | N-amine (coordinated) | ~ -13 to -15 |
Note: Data is based on related azaadamantane structures to illustrate typical shift ranges. core.ac.uk The reference standard is typically nitromethane (B149229) or ammonium (B1175870) nitrate.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The rigid cage structure gives rise to a characteristic vibrational fingerprint.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1705-1725 cm⁻¹, which is characteristic for a ketone within a six-membered ring. In one study on fragrant this compound derivatives, this peak was observed experimentally at 1707 cm⁻¹.
Other important vibrational bands include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methine groups of the adamantane cage are observed in the 2850-3000 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the tertiary amine groups are typically found in the 1000-1250 cm⁻¹ region.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aliphatic (CH, CH₂) | 2850 - 3000 |
| C=O Stretch | Ketone | 1705 - 1725 |
| C-N Stretch | Tertiary Amine | 1000 - 1250 |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern the crystal packing of a molecule. By mapping properties onto this unique molecular surface, one can deconstruct the crystal structure into a set of specific close contacts between neighboring atoms.
For derivatives of the 1,3-diazaadamantane system, Hirshfeld analysis has been employed to understand how molecules interact in the solid state. dntb.gov.uaresearchgate.net The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts.
H···H Contacts: These are the most abundant interactions, accounting for 37.9% of the Hirshfeld surface. They represent nonspecific van der Waals forces. nih.gov
C···H/H···C Contacts: These interactions also contribute significantly to the molecular packing.
Heteroatom Contacts (O···H, N···H, F···H): The presence of nitrogen, oxygen, and in substituted cases, other heteroatoms, leads to more specific, directional interactions like hydrogen bonds. In the fluorinated example, F···H contacts made up 29.2% of the surface, indicating their importance in directing the supramolecular assembly. nih.gov
These quantitative insights are crucial for crystal engineering and understanding the solid-state properties of materials based on the this compound scaffold.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Nature of Interaction |
|---|---|---|
| H···H | ~38% | Van der Waals |
| C···H / H···C | ~22% | Van der Waals |
| F···H / H···F | ~29% | Weak Hydrogen Bonding |
Note: Data is from a study on a 4,8,9,10-tetrakis(4-fluorophenyl)-substituted derivative and serves as a representative example of the types of interactions present. nih.gov
Chemical Reactivity and Transformation Pathways of 1,3 Diazaadamantan 6 One
Reduction Reactions of the Ketone Functionality
The carbonyl group at the C-6 position is a primary site for reduction reactions, allowing for its conversion into hydroxyl or methylene (B1212753) groups. These transformations are accomplished using standard methodologies of organic synthesis for the modification of ketones.
The reduction of the ketone in the 1,3-diazaadamantane backbone to a secondary alcohol (a hydroxyl derivative) is a common transformation. This is typically achieved using metal hydride reagents. While specific studies detailing the reduction of 1,3-diazaadamantan-6-one are not prevalent, the reaction can be accomplished by classical methods. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard choices for this type of conversion. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding 1,3-diazaadamantan-6-ol.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temperature | 1,3-Diazaadamantan-6-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | 1,3-Diazaadamantan-6-ol |
The complete reduction of the carbonyl group to a methylene (CH₂) group is another key transformation of the 1,3-diazaadamantane core. This deoxygenation can be achieved through methods that are standard for converting ketones to alkanes, such as the Wolff-Kishner or Clemmensen reductions.
The Wolff-Kishner reduction involves the conversion of the ketone to a hydrazone intermediate by reaction with hydrazine (B178648) (H₂N-NH₂), followed by decomposition of the hydrazone under strong basic conditions (e.g., KOH in a high-boiling solvent like ethylene (B1197577) glycol) to yield the methylene group and nitrogen gas. This method is suitable for substrates that are stable to strong bases. A successful Wolff-Kishner reduction has been reported for a "twisted" amide in a benzo-1-aza-adamantane derivative, demonstrating the utility of this reaction on related caged systems.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to convert the ketone to an alkane. This method is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones. Due to the presence of acid-sensitive amine groups in the this compound structure, the Wolff-Kishner reduction or its modifications are generally more suitable for this substrate class.
| Reaction | Reagents & Conditions | Suitability for this compound |
|---|---|---|
| Wolff-Kishner Reduction | H₂N-NH₂, KOH, heat (e.g., in ethylene glycol) | Suitable (base-stable substrate) |
| Clemmensen Reduction | Zn(Hg), concentrated HCl, heat | Less suitable (acid-sensitive amine groups) |
The chemistry of adamantane (B196018) and its derivatives is known for being replete with molecular rearrangements, often catalyzed by Lewis acids. However, there is a lack of specific literature documenting unconventional rearrangements, such as methylene group migration, occurring concurrently with the reduction of the ketone functionality in this compound itself. Such rearrangements typically require the formation of carbocation intermediates, which are not standardly generated under the neutral or basic conditions of hydride or Wolff-Kishner reductions. Therefore, these types of skeletal migrations are not expected pathways under typical ketone reduction conditions.
Reactions at Nitrogen Atoms within the Cage
Formation of Quaternary Ammonium (B1175870) Salts
The tertiary amine functionalities within the this compound framework are nucleophilic and readily undergo alkylation to form quaternary ammonium salts. This classic transformation, often referred to as the Menshutkin reaction, involves the reaction of the tertiary amine with an alkyl halide.
In a notable example, this compound reacts with benzyl (B1604629) chloride to yield a quaternary ammonium salt. researchgate.net This reaction proceeds via a nucleophilic attack of one of the nitrogen atoms on the electrophilic benzylic carbon of benzyl chloride. The resulting product is a mono-quaternary ammonium salt, where one of the bridgehead nitrogen atoms bears a positive charge and is covalently bonded to the benzyl group, with a chloride counter-ion.
Table 1: Formation of a Quaternary Ammonium Salt from this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzyl Chloride | Monobenzyl-substituted Quaternary Ammonium Salt |
This quaternization is a critical initial step for subsequent rearrangement reactions, as the introduction of a positive charge on the nitrogen atom can facilitate the cleavage of adjacent bonds.
Ring Cleavage and Expansion Reactions
The strained polycyclic system of this compound can undergo fascinating rearrangement reactions, leading to the formation of different heterocyclic structures, such as bispidines and homoadamantane (B8616219) derivatives.
One of the significant transformation pathways of this compound involves the cleavage of a methylene bridge, which results in the formation of a bispidine (3,7-diazabicyclo[3.3.1]nonane) skeleton. This ring-opening reaction is a key method for the synthesis of functionalized bispidine derivatives. wikipedia.org
The process can be initiated from the quaternary ammonium salt of this compound. For instance, the monobenzyl-substituted quaternary ammonium salt, formed from the reaction with benzyl chloride, can be treated with a base such as potassium hydroxide. researchgate.net The basic conditions promote the cleavage of one of the C-N bonds of the methylene bridge connected to the quaternized nitrogen. This ring opening results in the formation of a monobenzyl-substituted bispidinone. researchgate.net
Further transformations can be carried out. For example, acidic hydrolysis of the acetyl derivative of this compound, followed by treatment with a base, also yields a bispidinone derivative. researchgate.net These bispidine compounds are valuable as ligands in catalysis and as building blocks for more complex molecules. researchgate.netwikipedia.org
Table 2: Synthesis of Bispidine Derivatives from this compound
| Starting Material | Reagents | Product |
| This compound | 1. Benzyl Chloride 2. KOH | Monobenzyl-substituted Bispidinone |
| This compound | 1. Acetic Anhydride 2. HCl (aq) 3. K₂CO₃ | 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Ring expansion reactions of the adamantane core can lead to the formation of the larger homoadamantane skeleton. In the context of diaza-adamantane systems, the synthesis of a diaza-homoadamantane derivative has been reported through a condensation reaction. Specifically, the condensation of cyclododecanone (B146445) with [1⁵.2¹]adamanzane results in the formation of 1,8-nonamethylene-3,6-diazahomoadamantan-9-one. While this reaction does not start from this compound itself, it demonstrates a pathway to a diaza-homoadamantane structure.
This type of transformation, where the cage structure is expanded by one or more carbon atoms, is of significant interest for accessing novel polycyclic frameworks with potential applications in medicinal chemistry and materials science.
Derivatives and Analogues of 1,3 Diazaadamantan 6 One: Synthetic Design and Structural Features
Polycyclic Systems Incorporating the Diazaadamantanone Core
The rigid, pre-organized tricyclic framework of 1,3-diazaadamantan-6-one serves as a versatile scaffold for the construction of more complex, polycyclic systems. The inherent structural features of the diazaadamantanone core, including the presence of reactive nitrogen and carbonyl functionalities, allow for its elaboration into a variety of fused and bridged ring systems. The synthetic design of these intricate molecules often leverages the steric and electronic properties of the adamantane (B196018) cage to direct the formation of novel three-dimensional architectures.
One straightforward approach to expanding the polycyclic nature of this compound involves the condensation of the ketone functionality with suitable reagents to form bridged systems. A notable example is the synthesis of 5,7-nonamethylene-1,3-diazaadamantan-6-one. This reaction involves the condensation of cyclododecanone (B146445) with an adamanzane derivative, resulting in a new polycyclic structure where a nine-membered ring bridges the 5 and 7 positions of the diazaadamantane core. This method highlights the utility of leveraging the existing reactivity of the carbonyl group to introduce large ring systems, thereby significantly increasing the complexity of the molecular architecture.
The structural features of such polycyclic systems are of considerable interest. The incorporation of additional rings onto the rigid diazaadamantanone core can induce significant changes in molecular geometry, strain, and conformational flexibility. X-ray crystallography is a crucial technique for elucidating the precise three-dimensional structure of these complex molecules. While crystallographic data for a wide range of polycyclic derivatives of this compound are not extensively available in the public domain, the analysis of related adamantane-based polycyclic systems provides insights into the expected structural characteristics. These include defined bond lengths and angles that accommodate the fused or bridged nature of the new rings, as well as specific intramolecular and intermolecular interactions that dictate the crystal packing.
The design of novel polycyclic systems based on this compound is an active area of research, driven by the potential to create molecules with unique shapes and functionalities. The strategic incorporation of the diazaadamantanone core into larger assemblies can lead to the development of new host-guest systems, molecular cages, and materials with tailored properties. The predictable geometry of the adamantane cage provides a level of control in the synthesis of these complex structures, making this compound an attractive building block in the field of supramolecular and materials chemistry.
| Compound Name | Synthetic Precursor(s) | Key Reaction Type | Resulting Polycyclic System |
| 5,7-Nonamethylene-1,3-diazaadamantan-6-one | Cyclododecanone, Adamanzane derivative | Condensation | Bridged Polycycle |
Theoretical and Computational Investigations of 1,3 Diazaadamantan 6 One
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in predicting molecular properties. aps.org For 1,3-diazaadamantan-6-one, DFT calculations have been employed to determine its most stable three-dimensional structure.
Researchers conducted geometry optimization using the DFT method with Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with the 6-31G basis set. kemdikbud.go.idugm.ac.idresearchgate.net This level of theory is widely used for calculating the geometries of organic molecules. nih.govnih.gov The process involves finding the minimum energy conformation of the molecule on its potential energy surface. The stability of this optimized structure was confirmed by performing vibrational frequency calculations at the same level of theory, ensuring that no imaginary frequencies were present, which would indicate a saddle point rather than a true minimum. researchgate.net
The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic characteristics. This structural information forms the basis for all subsequent computational analyses, including the prediction of electronic and spectroscopic properties. researchgate.net
Electronic Structure Analysis via Frontier Molecular Orbitals (HOMO-LUMO)
The electronic behavior of a molecule, particularly its reactivity, is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com Analysis of these orbitals provides critical insights into the molecule's ability to donate or accept electrons.
For this compound, the energies of the HOMO and LUMO were calculated using the B3LYP/6-31G method. kemdikbud.go.idresearchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. youtube.com
A theoretical study calculated the following frontier orbital energies for this compound (DO): kemdikbud.go.id
| Orbital | Energy (eV) |
| EHOMO | -7.14 |
| ELUMO | -0.63 |
Data sourced from a theoretical study on this compound and its derivatives. kemdikbud.go.id
These values are instrumental in determining other key electronic properties, as detailed in the following subsections.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more readily undergoes chemical reactions. wikipedia.orgresearchgate.net
The HOMO-LUMO gap is calculated using the following equation: ΔE = ELUMO - EHOMO researchgate.net
Based on the calculated orbital energies, the energy gap for this compound is: kemdikbud.go.id
| Parameter | Value (eV) |
| EHOMO | -7.14 |
| ELUMO | -0.63 |
| ΔE (Energy Gap) | 6.51 |
Calculated from the HOMO and LUMO energies reported in a theoretical study. kemdikbud.go.id
This relatively large energy gap suggests that this compound possesses considerable kinetic stability.
Within the framework of DFT and according to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the frontier molecular orbitals. researchgate.net
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It can be approximated as the negative of the HOMO energy. researchgate.net IP ≈ -EHOMO
Electron Affinity (EA) is the energy released when an electron is added to a molecule in its gaseous state. It can be approximated as the negative of the LUMO energy. researchgate.net EA ≈ -ELUMO
Using the calculated HOMO and LUMO energies, the IP and EA for this compound are estimated as follows: kemdikbud.go.idresearchgate.net
| Parameter | Calculation | Value (eV) |
| Ionization Potential (IP) | -EHOMO | 7.14 |
| Electron Affinity (EA) | -ELUMO | 0.63 |
Values derived from the reported HOMO and LUMO energies. kemdikbud.go.id
These parameters are fundamental in predicting the molecule's behavior in electron transfer reactions.
Vibrational Spectra Prediction and Assignment (IR)
Theoretical calculations are a powerful tool for predicting and interpreting vibrational spectra, such as those obtained from infrared (IR) spectroscopy. nih.govnih.gov By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign specific absorption bands in an experimental spectrum to particular molecular motions (e.g., stretching, bending).
For this compound, the vibrational frequencies were calculated in the gas phase using the B3LYP/6-31G level of theory. kemdikbud.go.idugm.ac.idresearchgate.net The calculation involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which provides the force constants for the molecular vibrations. dtic.mil
A key predicted vibrational frequency for this compound is the C=O (carbonyl) stretching mode. The calculated wavenumbers for some of the most significant vibrational modes are presented below: kemdikbud.go.id
| Vibrational Mode | Calculated Wavenumber (cm-1) |
| C=O Stretch | 1785 |
| C-H Stretch | 2915 - 3020 |
| C-N Stretch | 1045 - 1180 |
Data obtained from DFT/B3LYP/6-31G calculations. kemdikbud.go.id
It is common for theoretical vibrational frequencies calculated using the harmonic approximation to be slightly higher than experimental values. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. nih.govnih.gov These theoretical spectra are invaluable for identifying functional groups and confirming the molecular structure.
Analysis of Chemical Reactivity and Stability Parameters
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. nih.gov It can be calculated from the ionization potential and electron affinity, or directly from the HOMO and LUMO energies: researchgate.net χ = (IP + EA) / 2 ≈ -0.5 * (EHOMO + ELUMO)
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. researchgate.netnih.gov It is defined in terms of the chemical potential (μ ≈ -χ) and chemical hardness (η ≈ (IP - EA) / 2). The formula for the electrophilicity index is: ω = μ² / (2η) = χ² / (2η)
Using the previously calculated values for this compound, these reactivity descriptors can be determined: kemdikbud.go.id
| Parameter | Formula | Value (eV) |
| Ionization Potential (IP) | -EHOMO | 7.14 |
| Electron Affinity (EA) | -ELUMO | 0.63 |
| Electronegativity (χ) | (IP + EA) / 2 | 3.885 |
| Chemical Hardness (η) | (IP - EA) / 2 | 3.255 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.319 |
Values calculated based on data from a theoretical study by Abdulhasan et al. kemdikbud.go.id
Synthetic Applications and Future Research Directions
1,3-Diazaadamantan-6-one as a Building Block in Complex Organic Synthesis
This compound serves as a robust building block for the synthesis of more complex and functionally diverse molecules, particularly those with potential biological activity. The core structure is typically synthesized via a multi-component Mannich reaction, condensing a suitable ketone with hexamethylenetetramine (urotropine) nih.gov. This approach allows for the introduction of various substituents onto the carbon framework.
The true synthetic utility of this compound lies in the selective modification of its core structure. The ketone at the C-6 position and the aminal bridge at the C-2 position are primary sites for derivatization.
Modification of the Keto Group: The carbonyl group at C-6 can be transformed into a wide array of other functional groups using established synthetic methodologies. For instance, it can be reduced to a hydroxyl group or a methylene (B1212753) group, or it can be converted into an oxime, which can be further reduced to an amine nih.govrsc.org. These transformations open pathways to new classes of derivatives with tailored properties.
Derivatization for Bioactivity: A significant application of this scaffold is in medicinal chemistry, where it is used to design novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of pharmacophoric groups. Researchers have synthesized derivatives exhibiting antibacterial, antitumor, anticonvulsant, and tranquilizer properties nih.gov. For example, fragrant this compound derivatives have been synthesized by condensing hexamethylenetetramine with various phenylbutan-2-ones, such as raspberry ketone and zingerone (B1684294) researchgate.netdntb.gov.ua.
The following table summarizes examples of ketones used as starting materials and the corresponding this compound derivatives synthesized, highlighting the versatility of this building block.
| Starting Ketone | Resulting this compound Derivative | Potential Application |
| 4-Phenylbutan-2-one (Jasmarol) | 5-Benzyl-1,3-diazaadamantan-6-one | Fragrances |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | 5-(4-Hydroxybenzyl)-1,3-diazaadamantan-6-one | Fragrances, Bioactive Molecules |
| 4-(4-Methoxyphenyl)butan-2-one (Anisylacetone) | 5-(4-Methoxybenzyl)-1,3-diazaadamantan-6-one | Fragrances |
| 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) | 5-(4-Hydroxy-3-methoxybenzyl)-1,3-diazaadamantan-6-one | Fragrances |
| Cyclododecanone (B146445) | 5,7-Nonamethylene-1,3-diazaadamantan-6-one | Novel Heterocyclic Systems |
This table showcases the synthesis of various substituted 1,3-diazaadamantan-6-ones from different ketone precursors, illustrating its role as a versatile synthetic platform.
Applications in Materials Science (e.g., Supramolecular Gels, Functional Materials)
While the application of this compound itself in materials science is an emerging field, the broader class of adamantane (B196018) and azaadamantane derivatives has shown significant promise. The inherent rigidity, thermal stability, and well-defined three-dimensional structure of the adamantane cage make it an ideal component for constructing ordered materials acs.org.
Supramolecular Assemblies and Gels: The adamantane group is a cornerstone in host-guest chemistry, forming highly stable inclusion complexes with macrocycles like cyclodextrins and cucurbit[n]urils nih.govrsc.orgresearchgate.net. These non-covalent interactions are fundamental to the self-assembly of complex supramolecular architectures, including hydrogels rsc.org. By functionalizing the this compound core, it is conceivable to create novel gelators for smart materials that respond to external stimuli. The presence of the ketone and nitrogen atoms provides handles for attaching guest moieties or polymerizable groups. For example, keto-adamantane-based macrocycles have been used to form crystalline supramolecular assemblies mdpi.com.
High-Performance Polymers: The incorporation of the bulky, rigid adamantane scaffold into polymer backbones is known to enhance thermal stability, glass transition temperature, and optical transparency rsc.orgresearchgate.net. Colorless polyimides with exceptional thermal properties have been synthesized from adamantane-containing diamines rsc.org. The this compound unit could be bifunctionalized after modification of the ketone group to serve as a monomer for producing novel polyamides or polyimides with potentially superior properties.
Functional Crystalline Materials: Azaadamantanes have been investigated for their use in functional organic crystals. For instance, mixed crystals of 7-halo-1,3,5-triazaadamantane exhibit properties such as second-harmonic generation, a key feature for nonlinear optical materials scholaris.ca. The specific arrangement of nitrogen atoms and the carbonyl group in this compound could facilitate the design of new polar, non-centrosymmetric crystals with unique electronic or optical functions.
Development of Catalytic Systems Utilizing this compound Ligands
The 1,3-diazaadamantane framework is structurally based on 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine. Bispidines are highly effective scaffolds for designing rigid, bidentate ligands for transition metal catalysts nih.govwikipedia.org. The two nitrogen atoms are held in a pre-organized geometry, which can lead to the formation of exceptionally stable and selective metal complexes mdpi.comkit.edu.
The rigidity of the bispidine core minimizes conformational flexibility, which can enhance the catalytic efficiency and selectivity of the resulting metal complex nih.gov. By introducing additional coordinating groups onto the this compound skeleton (e.g., at the nitrogen atoms or by modifying the C-6 ketone), multidentate ligands can be synthesized that encapsulate metal ions within a well-defined cavity mdpi.comnih.gov.
Research on bispidine-metal complexes has demonstrated their utility in a range of catalytic transformations:
Copper (II) Complexes: Used to catalyze aziridination reactions and enantioselective Henry (nitroaldol) reactions wikipedia.orgmdpi.comnih.gov.
Nickel (II) Complexes: Serve as pre-catalysts for facilitating C-C bond formation mdpi.com.
Iron Complexes: Investigated for the oxidation of olefins and unactivated C-H bonds wikipedia.org.
The this compound structure offers a readily accessible platform for developing novel bispidine-type ligands. The ketone at C-6 provides a unique electronic feature and a site for further functionalization, allowing for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.
Emerging Research Areas and Unexplored Reactivity
The full potential of this compound as a synthetic tool is far from realized. Several emerging research areas and avenues of unexplored reactivity hold significant promise.
Asymmetric Catalysis: While bispidines have been used in catalysis, the development of chiral this compound-based ligands for asymmetric synthesis is a largely unexplored frontier. Introducing chirality either on the carbon skeleton or through N-substituents could lead to powerful new catalysts for enantioselective transformations.
Medicinal Chemistry and Bio-conjugation: The proven biological activity of azaadamantane derivatives provides a strong impetus for further exploration in drug discovery nih.govnih.gov. Future work could focus on using this compound as a rigid scaffold to mimic peptide turns or to present pharmacophores in a constrained conformation for enhanced target binding. The synthesis of urea (B33335) derivatives from adamantane precursors as potential enzyme inhibitors is one such promising direction nih.govmdpi.com.
Novel Transformations of the Cage Structure: The reactivity of the this compound core itself warrants deeper investigation. While modifications of the ketone are known, the application of modern synthetic methods to achieve more complex and site-selective functionalization of the carbon skeleton could yield novel molecular architectures digitellinc.com. Furthermore, exploring ring-opening reactions or skeletal rearrangements could provide access to new heterocyclic systems that are otherwise difficult to synthesize.
Advanced Materials: The use of this compound as a precursor for advanced materials remains a nascent field. Its potential incorporation into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a functional dopant in organic electronics has not been thoroughly investigated but represents a compelling area for future research, given the desirable properties of the adamantane core.
Q & A
Basic: What are the established synthetic routes for 1,3-Diazaadamantan-6-one derivatives, and how can reproducibility be ensured?
Methodological Answer:
The synthesis of this compound derivatives often involves bridge-splitting reactions using reagents like acyl chlorides or anhydrides. For example, bis-amides can be synthesized by reacting the parent compound with activated carbonyl agents under controlled conditions (e.g., anhydrous solvent, inert atmosphere). To ensure reproducibility, document reaction parameters such as temperature, stoichiometry, and solvent polarity. Use standardized purification techniques (e.g., column chromatography with consistent stationary phases) and validate product purity via NMR and mass spectrometry .
Advanced: How do reaction conditions influence stereochemical outcomes in the reduction of this compound?
Methodological Answer:
Reduction with NaBH4 or LiAlH4 in polar aprotic solvents (e.g., THF) yields epimeric alcohols due to steric effects and hydride attack direction. For instance, LiAlH4 in dichloromethane favors axial attack, producing a specific epimer, while NaBH4 in methanol may lead to equatorial attack. Use - and -NMR to assign configurations, focusing on coupling constants and chemical shifts of bridgehead protons. Computational modeling (e.g., DFT) can corroborate stereochemical assignments .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR for structural elucidation, focusing on bridgehead protons and nitrogen-induced deshielding.
- X-ray Crystallography : Refinement with programs like SHELXL (using Olex2 interface) to resolve bond angles and torsional strain in the adamantane framework .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions and fragmentation patterns.
Advanced: How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?
Methodological Answer:
Contradictions often arise from protonation state changes at nitrogen centers. Design pH-controlled experiments (e.g., buffer systems at pH 4–10) and monitor reactivity via UV-Vis or -NMR kinetics. Use multivariate analysis to isolate pH-dependent variables. Cross-validate findings with computational pKa predictions (e.g., using MarvinSketch) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
Follow OSHA HCS guidelines:
- Use fume hoods for syntheses involving volatile reagents.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- In case of inhalation, move to fresh air and administer oxygen if necessary. Document incidents using standardized lab safety forms .
Advanced: How can researchers optimize experimental design to study the bioactivity of this compound derivatives?
Methodological Answer:
Adopt a tiered approach:
In Silico Screening : Use molecular docking (AutoDock Vina) to predict target binding.
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50 determination with positive/negative controls).
Data Validation : Apply statistical tools (e.g., ANOVA for dose-response curves) and report uncertainties from instrument calibration .
Basic: How should raw data from this compound experiments be processed and presented?
Methodological Answer:
- Data Tables : Include raw data in appendices; highlight processed data (e.g., normalized yields, error margins) in the main text.
- Graphical Representation : Use software like OriginLab for kinetic plots or crystallographic diagrams.
- Metadata : Annotate outliers and justify exclusion criteria (e.g., Grubbs’ test for statistical significance) .
Advanced: What strategies mitigate steric hindrance challenges in functionalizing this compound?
Methodological Answer:
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce transition-state crowding.
- Catalytic Systems : Employ bulky ligands (e.g., P(t-Bu)3) in Pd-catalyzed couplings to direct regioselectivity.
- Computational Pre-screening : Perform DFT calculations to predict steric maps of reaction pathways .
Basic: How can researchers ensure the reliability of pharmacological data for this compound derivatives?
Methodological Answer:
- Blind Experiments : Use double-blinded assays to eliminate bias.
- Replication : Repeat dose-response studies across three independent trials.
- Reference Standards : Compare results with FDA-approved drugs (e.g., adamantane-based antivirals) and report deviations .
Advanced: What interdisciplinary approaches enhance the study of this compound’s physicochemical properties?
Methodological Answer:
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
